molecular formula C6H14ClN3O B3376705 2-(Morpholin-4-yl)ethanimidamide hydrochloride CAS No. 122723-43-7

2-(Morpholin-4-yl)ethanimidamide hydrochloride

Cat. No.: B3376705
CAS No.: 122723-43-7
M. Wt: 179.65 g/mol
InChI Key: WGWXHYOWXGZQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Morpholin-4-yl)ethanimidamide hydrochloride is a useful research compound. Its molecular formula is C6H14ClN3O and its molecular weight is 179.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-ylethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.ClH/c7-6(8)5-9-1-3-10-4-2-9;/h1-5H2,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWXHYOWXGZQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Emergence in Medicinal Chemistry Research

The historical significance of 2-(Morpholin-4-yl)ethanimidamide hydrochloride is not marked by a singular breakthrough discovery, but rather by the gradual recognition of the value of its constituent parts in the field of medicinal chemistry. The morpholine (B109124) moiety, a six-membered heterocyclic ring containing both a secondary amine and an ether functional group, has been a staple in drug design for decades. wikipedia.org Its journey into prominence began in the mid-20th century as chemists started to appreciate its favorable physicochemical properties. tandfonline.com

The ethanimidamide portion of the molecule, while less ubiquitously lauded than morpholine, has its own deep roots in organic and medicinal chemistry. Amidines, the class of compounds to which ethanimidamide belongs, are highly basic functional groups that are often protonated at physiological pH. The synthesis of amidines has been well-established for over a century, with classic methods like the Pinner reaction providing reliable access to this functional group. nih.gov Historically, amidines have been recognized for their utility as precursors in the synthesis of various nitrogen-containing heterocycles, which are themselves prevalent in pharmaceuticals. wikipedia.org More recently, the amidine group itself has been identified as a key pharmacophore in a range of therapeutic agents, particularly in the development of antimicrobial and antiparasitic drugs. nih.govnih.gov

The conceptual joining of these two scaffolds into this compound is a more recent development, likely emerging from the fields of combinatorial chemistry and fragment-based drug discovery. These modern approaches to drug development rely on the synthesis and screening of smaller, functionalized molecules that can be elaborated into more complex and potent drug candidates. The subject compound, with its combination of a proven pharmacokinetic enhancer (morpholine) and a biologically active and synthetically versatile group (ethanimidamide), represents a logical and intriguing molecule for inclusion in such research programs.

Significance of the Ethanimidamide and Morpholine Scaffolds in Drug Discovery Programs

The significance of 2-(Morpholin-4-yl)ethanimidamide hydrochloride in drug discovery is best understood by examining the individual contributions of its two core components: the ethanimidamide and morpholine (B109124) scaffolds.

The morpholine scaffold is widely regarded as a valuable asset in medicinal chemistry for several key reasons. nih.gov Its presence in a molecule can impart a range of desirable properties that are crucial for a successful drug candidate. acs.org

Physicochemical Properties: The morpholine ring's oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity is tempered by the electron-withdrawing effect of the oxygen. wikipedia.org This unique electronic arrangement contributes to a pKa that is often in a favorable range for physiological interactions. Furthermore, the incorporation of a morpholine moiety can enhance a compound's aqueous solubility and polarity, which are critical for bioavailability. acs.org

Pharmacokinetic Profile: Molecules containing a morpholine ring often exhibit improved metabolic stability. tandfonline.com The ring itself is generally resistant to metabolism, and its presence can shield adjacent functional groups from enzymatic degradation. This can lead to a longer half-life and improved drug exposure in the body. acs.org

Versatility as a Scaffold: The morpholine ring is a versatile building block that can be readily incorporated into a wide variety of molecular architectures. nih.gov It can serve as a linker, a terminal group, or an integral part of a more complex ring system. This synthetic tractability makes it a favorite among medicinal chemists. e3s-conferences.org

The ethanimidamide scaffold , while perhaps less commonly discussed as a "privileged" structure, offers its own set of compelling attributes for drug discovery.

Bioisosteric Replacement: The amidine group can act as a bioisostere for other functional groups, such as carboxylic acids or amides, allowing for the fine-tuning of a molecule's electronic and steric properties to optimize target binding.

Pharmacophore in Bioactive Molecules: The amidine functional group is a key component in a number of clinically used drugs, particularly in the antimicrobial and antiparasitic arenas. nih.gov Its ability to engage in strong hydrogen bonding and electrostatic interactions makes it an effective anchor for binding to biological targets.

Synthetic Handle: The ethanimidamide group is a versatile synthetic intermediate. It can participate in a variety of chemical transformations to create more complex heterocyclic systems that are common in drug molecules. wikipedia.org

The combination of these two scaffolds in this compound results in a molecule with a unique profile. It possesses the potential for favorable pharmacokinetic properties imparted by the morpholine ring, coupled with the biological and synthetic potential of the ethanimidamide group. This makes it a highly attractive starting point for the development of new therapeutic agents.

Table 1: Properties and Roles of Scaffolds in Drug Discovery

Scaffold Key Physicochemical Properties Common Roles in Drug Discovery
Morpholine Enhances aqueous solubility, Moderate basicity (pKa ~8.5), Hydrogen bond acceptor capability Improvement of pharmacokinetic profile (metabolic stability, bioavailability), Privileged scaffold for broad target interaction, Versatile synthetic building block
Ethanimidamide Strong basicity (protonated at physiological pH), Strong hydrogen bond donor/acceptor, Can act as a bioisostere Key pharmacophore in antimicrobial and antiparasitic agents, Precursor for synthesis of nitrogen-containing heterocycles, Can form strong interactions with biological targets

Overview of Current Research Landscape and Gaps Pertaining to the Compound

Established Synthetic Routes for this compound

The synthesis of this compound, a valuable building block in organic synthesis, can be achieved through various established routes. These methods can be broadly categorized into multi-step reaction sequences and more efficient one-pot or convergent strategies.

Multi-step Reaction Sequences

Traditional synthetic approaches to this compound often involve a sequence of discrete reactions, each with its own workup and purification steps. A common strategy begins with the reaction of morpholine with a suitable two-carbon electrophile. For instance, morpholine can be reacted with chloroacetyl chloride to form 2-chloro-1-(morpholin-4-yl)ethanone. nih.govjocpr.com This intermediate can then undergo a series of transformations to introduce the imidamide functionality.

Efficient One-pot or Convergent Synthesis Strategies

To overcome the limitations of multi-step syntheses, more streamlined one-pot or convergent approaches have been developed. beilstein-journals.orgresearchgate.net One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and shorter reaction times. nih.gov For the synthesis of this compound, a one-pot strategy could involve the direct reaction of morpholine with a reagent that contains the pre-formed imidamide moiety or a precursor that can be converted in situ.

Utilization of this compound as a Key Synthetic Intermediate

The utility of this compound extends beyond its synthesis, as it serves as a crucial intermediate in the construction of a variety of more complex molecules, particularly heterocyclic compounds. bu.edu.egrsc.org

Role in Heterocycle Synthesis (e.g., Pyrimidines, Imidazoles, Furazanes)

The imidamide functional group is a key synthon for the construction of various nitrogen-containing heterocycles. This compound is particularly useful in the synthesis of substituted pyrimidines, imidazoles, and furazans.

Pyrimidines: Pyrimidines are a fundamental class of heterocyclic compounds found in nucleic acids and many biologically active molecules. nih.govresearchgate.net this compound can react with 1,3-dicarbonyl compounds or their equivalents in a condensation reaction to form the pyrimidine (B1678525) ring. bu.edu.eg The morpholine moiety can be retained in the final product or can be further modified, providing a route to a diverse range of pyrimidine derivatives. researchgate.netfrontiersin.org

Imidazoles: The imidazole (B134444) ring is another important heterocycle present in many pharmaceuticals and natural products. rsc.orgnih.gov The synthesis of substituted imidazoles can be achieved through the reaction of this compound with α-haloketones or other suitable 1,2-dielectrophiles. researchgate.net This reaction, often proceeding via a cyclocondensation mechanism, allows for the introduction of the morpholinomethyl substituent at a specific position on the imidazole ring.

Furazans (1,2,5-Oxadiazoles): Furazans are a class of five-membered heterocycles with interesting chemical and biological properties. The synthesis of certain furazan (B8792606) derivatives can be facilitated by the use of reagents derived from 2-(morpholin-4-yl)ethanimidamide. For example, the conversion of the imidamide to an amidoxime, followed by cyclization, can lead to the formation of the furazan ring. nih.gov

Building Block for Complex Molecular Architectures

Beyond its role in the synthesis of fundamental heterocycles, this compound serves as a versatile building block for the construction of more intricate and complex molecular architectures. The presence of the morpholine ring and the reactive imidamide group allows for its incorporation into larger molecules through various chemical transformations. researchgate.net

The morpholine moiety can impart desirable physicochemical properties to the final molecule, such as increased water solubility and improved pharmacokinetic profiles. The imidamide group can be further functionalized or can participate in cycloaddition reactions to form more complex fused ring systems. This versatility makes this compound a valuable tool for medicinal chemists and synthetic organic chemists in the design and synthesis of novel compounds with potential therapeutic applications. researchgate.nete3s-conferences.org

Green Chemistry Approaches and Sustainable Synthesis Innovations

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods in the chemical industry. unibo.itnih.gov This emphasis on "green chemistry" has led to innovations in the synthesis of compounds like this compound. chemrxiv.orgejcmpr.com

Green chemistry approaches to the synthesis of this compound focus on several key principles:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental impact of the synthesis. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov One-pot syntheses are often more atom-economical than multi-step processes.

Catalysis: The use of catalytic reagents in place of stoichiometric reagents can reduce waste and improve the efficiency of the reaction. This can include the use of biocatalysts or heterogeneous catalysts that can be easily recovered and reused.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

While specific green synthesis routes for this compound are not extensively documented in the provided search results, the general principles of green chemistry are being increasingly applied to the synthesis of morpholine derivatives and other heterocyclic compounds. chemrxiv.org The development of continuous flow processes for multi-step syntheses is one such innovation that can lead to safer and more efficient production with reduced waste. nih.govtue.nl Future research in this area will likely focus on developing catalytic and solvent-free methods for the synthesis of this important intermediate, further enhancing its sustainability profile.

Catalytic Systems and Reaction Condition Optimization

The synthesis of this compound and related compounds can be significantly influenced by the choice of catalytic systems and the meticulous optimization of reaction conditions. While specific detailed research on catalytic systems for this exact molecule is not extensively documented in publicly available literature, general principles from the synthesis of morpholine derivatives and amidines can be applied to understand potential optimization strategies. The optimization of reaction conditions such as temperature, solvent, and catalyst loading is crucial for maximizing yield, purity, and reaction efficiency.

The formation of the ethanimidamide functional group often involves the reaction of a nitrile with an amine or ammonia, a process that can be catalyzed by various acids or metal catalysts. Similarly, the synthesis of the morpholine moiety or its attachment to the ethanimidamide precursor can be subject to catalytic control.

Research into the synthesis of other morpholine-containing compounds highlights the importance of catalyst selection. For instance, in the synthesis of 1-morpholino-2-phenylethane-1,2-dione, copper(II) bromide has been used as a catalyst. researchgate.net In a different context, the N-formylation of morpholine has been optimized, demonstrating the impact of reaction parameters on product yield. researchgate.net Furthermore, morpholine-based organocatalysts have been developed and tested for their efficiency in reactions like the 1,4-addition of aldehydes to nitroolefins. nih.govfrontiersin.org

Optimization studies for the synthesis of substituted pyrimidines from amidine hydrochlorides have shown that parameters such as the choice of base, solvent, and temperature are critical. For example, the reaction of 1,4-diarylbuta-1,3-diynes with acetamidine (B91507) hydrochloride was optimized by screening various bases and solvents, with triethylamine (B128534) and DMSO at 160 °C providing the best results. rsc.org

Transition-metal catalysis is another powerful tool in the synthesis of complex molecules containing morpholine rings. mdpi.com Palladium-catalyzed cross-coupling reactions, for instance, are widely used to form C-N bonds, which could be a key step in the synthesis of precursors to this compound. The choice of palladium precursor, ligand, base, and solvent all play a significant role in the outcome of these reactions.

The following tables illustrate how reaction conditions are typically optimized in the synthesis of related compounds, providing a framework for how the synthesis of this compound could be approached.

Table 1: Illustrative Optimization of Base and Solvent for a Hypothetical Amidine Synthesis

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃Dioxane10045
2Cs₂CO₃Dioxane10060
3TriethylamineDioxane10055
4Cs₂CO₃Toluene11075
5Cs₂CO₃DMF12070
6Cs₂CO₃ Toluene 110 75

This is a hypothetical table for illustrative purposes.

Table 2: Illustrative Optimization of Catalyst Loading and Temperature for a Hypothetical C-N Coupling Reaction

EntryCatalystLoading (mol%)Temperature (°C)Yield (%)
1Pd(OAc)₂/XPhos28065
2Pd(OAc)₂/XPhos18050
3Pd(OAc)₂/XPhos210085
4Pd₂(dba)₃/SPhos210090
5Pd₂(dba)₃/SPhos 2 100 90
6Pd₂(dba)₃/SPhos212088

This is a hypothetical table for illustrative purposes.

These examples underscore the systematic approach required to achieve optimal reaction outcomes. For the synthesis of this compound, a similar multi-parameter optimization would be necessary. This would likely involve screening various acid or metal catalysts, adjusting the stoichiometry of reagents, and testing a range of solvents and temperatures to identify the conditions that provide the desired product in high yield and purity.

Design Principles for Structural Modification and Diversification

The design of new analogs of this compound is rooted in established medicinal chemistry principles. The morpholine ring is a well-regarded pharmacophore in drug discovery, known for its ability to improve the pharmacokinetic profile of a molecule, often by increasing aqueous solubility and metabolic stability. e3s-conferences.orgnih.gov The primary design principles for modifying the parent compound involve systematic structural changes to probe interactions with biological targets and to modulate physicochemical properties.

Key areas for structural modification include:

The Morpholine Ring: Introduction of alkyl or aryl substituents at the C-2, C-3, C-5, or C-6 positions can explore specific steric and hydrophobic interactions within a target's binding site. e3s-conferences.org Structure-activity relationship studies on other morpholine-containing compounds have shown that even small alkyl substitutions on the ring can significantly impact biological activity. researchgate.net

The Ethyl Linker: Homologation (lengthening or shortening) of the ethyl chain or introducing conformational constraints, such as gem-dimethyl substitution, can alter the spatial relationship between the morpholine and amidine moieties. This affects the molecule's ability to adopt an optimal conformation for binding.

The Amidine Group: The amidine functional group is strongly basic and typically protonated at physiological pH, allowing it to form strong ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a protein's active site. nih.gov Modifications can include N-alkylation, N-hydroxylation, or its replacement with bioisosteres to fine-tune basicity and hydrogen bonding capacity.

Diversification strategies aim to create a portfolio of analogs with varied electronic and steric properties to build a comprehensive SAR profile. nih.gov For instance, substituting the morpholine ring with electron-withdrawing or electron-donating groups can modulate the basicity of the morpholine nitrogen, which could influence its pharmacokinetic properties. e3s-conferences.org

Synthesis of Substituted Analogs and Homologs

The synthesis of analogs of 2-(Morpholin-4-yl)ethanimidamide can be achieved through various established synthetic routes. A common strategy for modifying the group attached to the amidine nitrogen involves starting with a versatile intermediate like 4-(2-chloroacetyl)morpholine. This intermediate can be reacted with a diverse range of primary or secondary amines to generate a variety of N-substituted 2-(morpholin-4-yl)acetamide derivatives, which can then be converted to the corresponding amidines.

Another key approach involves building substituted morpholine rings from the ground up. Palladium-catalyzed carboamination reactions, for example, can be used to construct substituted morpholine heterocycles from enantiomerically pure amino alcohol precursors. This allows for precise control over the placement of substituents on the morpholine ring.

A representative set of synthesized morpholine-acetamide derivatives, which serve as precursors to amidine analogs, highlights the chemical diversity that can be achieved.

Compound IDSubstituent (R) on Acetamide NitrogenMolecular Formula
1-HC6H12N2O2
2-(4-fluorophenyl)C12H15FN2O2
3-(4-chlorobenzyl)C13H17ClN2O2
4-benzylC13H18N2O2
5-(5-phenyl-1,3,4-oxadiazol-2-yl)C14H16N4O3

Preparation of Prodrugs and Bioprecursors (Conceptual Basis)

The strongly basic nature of the amidine group, while beneficial for target binding, can sometimes limit oral bioavailability or lead to off-target effects. A prodrug strategy can be conceptually applied to temporarily mask the amidine functionality, thereby altering the compound's physicochemical properties. The prodrug would be designed to be inactive, but would convert to the active amidine-containing parent drug in vivo through enzymatic or chemical cleavage.

For amidines, a common prodrug approach is the formation of N-acyl derivatives, such as carbamates. The amidine can be acylated to form an N-acyloxycarbamate, which masks the basicity of the amidine and increases its lipophilicity. This modification can potentially enhance membrane permeability. Once absorbed, endogenous esterase enzymes would hydrolyze the carbamate (B1207046) to release the active parent amidine compound. This strategy has been successfully applied to other amidine-containing molecules to improve their therapeutic profiles.

Combinatorial Chemistry and Library Synthesis Methodologies

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of diverse analogs of 2-(Morpholin-4-yl)ethanimidamide for high-throughput screening. mdpi.com The core principle is to systematically combine a set of building blocks in a multitude of ways.

A solution-phase combinatorial library could be designed around a common intermediate, such as a mesylate-activated morpholine scaffold. This central scaffold can then be reacted with various classes of reagents in a parallel fashion. For instance, an array of phenols could be used to displace the mesylate, followed by reactions with different reagent classes like aldehydes, carboxylic acids, or isocyanates to build out the rest of the molecule. This approach allows for the generation of thousands of distinct compounds from a small number of starting materials. e3s-conferences.orgresearchgate.net

Modern techniques, such as DNA-encoded library (DEL) technology, could also be applied. In this method, the amine of a morpholine-containing building block could be coupled with a diverse set of nitriles in a DNA-compatible reaction to form the corresponding amidines, with each unique structure being tagged by a specific DNA barcode for easy identification. nih.gov

Conceptual Design of a Combinatorial Library
ScaffoldBuilding Block Set A (e.g., Phenols)Building Block Set B (e.g., Amines)
Morpholine CorePhenolMethylamine
4-ChlorophenolAniline
2-NaphtholBenzylamine

Stereoselective Synthesis of Chiral Derivatives

Introducing substituents onto the morpholine ring of 2-(Morpholin-4-yl)ethanimidamide would create one or more chiral centers. Since stereoisomers of a molecule can have dramatically different pharmacological and toxicological profiles, the ability to control the stereochemistry during synthesis is critical. Stereoselective synthesis aims to produce a single desired stereoisomer in high yield.

Several strategies exist for the stereoselective synthesis of substituted morpholines. One approach is to start with an optically pure (enantiopure) amino alcohol precursor. For example, an electrophile-induced cyclization of an optically pure N-allyl-β-aminoalcohol can yield chiral morpholines with defined stereochemistry. nih.gov The choice of starting material dictates the absolute configuration of the final product.

Another powerful method is the copper-promoted oxyamination of alkenes. This reaction allows for the simultaneous and stereoselective addition of an oxygen and a nitrogen atom across a double bond, providing direct access to aminomethyl-functionalized morpholines with good to excellent diastereoselectivity. By employing such methods, chiral derivatives of the parent compound can be synthesized, allowing for a detailed investigation into the stereochemical requirements for biological activity.

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific in vitro pharmacological data for the compound This compound .

While the morpholine moiety is a common scaffold in medicinal chemistry, featured in numerous compounds with a wide range of biological activities, specific research detailing the target engagement and pharmacological characterization of "this compound" itself is not present in the available resources. researchgate.netnih.gove3s-conferences.org

Consequently, it is not possible to provide the detailed, data-driven article as requested within the strict confines of the provided outline. The creation of content for the specified sections—including ligand-target binding assays, enzyme inhibition kinetics, cell-based functional assays, and phenotypic screening—would require specific experimental results for this exact molecule.

Searches for pharmacological data on this compound did not yield specific results for its interaction with targets such as the Sigma-1 receptor, nor for its inhibitory activity against enzymes like COX-2, Calcineurin, FAK, EGFR, GSK-3, Syk, or JAK-3. nih.govresearchgate.net Similarly, information regarding its effects on cellular pathways like PI3K-Akt, or its impact on cell proliferation and viability in specific assays, is not available in the public domain.

Information found pertains to more complex derivatives where the morpholine ring is part of a larger pharmacophore, and the observed biological activities cannot be attributed solely to the "2-(Morpholin-4-yl)ethanimidamide" structure. researchgate.netnih.govnih.govnih.gov Attributing the pharmacological characteristics of these different, complex molecules to the specific compound would be scientifically inaccurate.

Therefore, without the necessary foundational research data on "this compound," an article that meets the requirements for detailed, accurate, and specific scientific information cannot be generated.

Preclinical in Vivo Efficacy Studies in Disease Models Non Human

Evaluation in Animal Models of Neuropathic Pain and Analgesia

The potential of morpholine-containing compounds in the management of neuropathic pain is an active area of research. Animal models that mimic the chronic pain conditions resulting from nerve damage are employed to assess the analgesic properties of new chemical entities.

One example of a morpholine (B109124) derivative, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, has been evaluated for its antinociceptive effects in the formalin test in rats, a model that assesses both acute and inflammatory pain responses. nih.gov The local peripheral administration of this compound resulted in a reduction of formalin-induced nociceptive behaviors, suggesting potential efficacy in treating inflammatory pain. nih.gov

Commonly used animal models for neuropathic pain include the spared nerve injury (SNI) and spinal nerve ligation (SNL) models, which create conditions of mechanical and thermal hypersensitivity. mdpi.com While direct studies on 2-(Morpholin-4-yl)ethanimidamide hydrochloride in these models are not reported, the evaluation of related compounds in such assays would be crucial to determine their potential as analgesics.

Table 1: Preclinical Models for Neuropathic Pain and Analgesia

ModelSpeciesKey Pathological FeatureTypical Outcome Measures
Formalin TestRat, MouseChemical-induced nociception and inflammationPaw licking/biting time
Spared Nerve Injury (SNI)Rat, MousePeripheral nerve damageMechanical allodynia, thermal hyperalgesia
Spinal Nerve Ligation (SNL)Rat, MouseSpinal nerve damageMechanical allodynia, thermal hyperalgesia

Assessment in Inflammatory Disease Models

The anti-inflammatory potential of morpholine derivatives is another significant area of preclinical investigation. Animal models of inflammation are utilized to evaluate the ability of these compounds to mitigate inflammatory responses.

For instance, the formalin test, as mentioned previously, has an inflammatory phase that can be used to screen for anti-inflammatory activity. nih.gov The reduction of nociceptive behavior during the second phase of the test by the morpholine-containing compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide indicates its potential to modulate inflammatory processes. nih.gov

Other established models for assessing anti-inflammatory efficacy include carrageenan-induced paw edema and xylene-induced ear edema in rodents. These models allow for the quantification of edema and the assessment of inflammatory markers. While specific data for this compound is unavailable, these are standard assays in which related compounds would be tested.

Investigation in Infectious Disease Models (e.g., Antiplasmodial, Antitubercular)

The morpholine moiety is present in several compounds investigated for their activity against infectious agents.

Antiplasmodial Activity: A morpholine amide derivative, SAM13-2HCl, has been evaluated for its in vivo antimalarial activity in a Plasmodium berghei-infected mouse model. nih.gov In a 4-day suppressive test, the efficacy of this compound was assessed. nih.gov However, in this particular study, SAM13-2HCl demonstrated lower efficacy in vivo compared to the template compound, SKM13-2HCl, despite showing promising in vitro activity against human Plasmodium falciparum strains. nih.gov This highlights the importance of in vivo studies to determine the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. nih.gov

Antitubercular Activity: The development of new antitubercular agents is a global health priority. While in vivo efficacy data for this compound is not available, the general approach involves testing compounds in animal models of tuberculosis, typically in mice or guinea pigs infected with Mycobacterium tuberculosis. These studies are essential to evaluate a compound's ability to reduce the bacterial load in organs such as the lungs and spleen.

Neuroprotection Studies in Animal Models (e.g., Parkinson's Disease)

The potential neuroprotective effects of various compounds are often investigated in animal models of neurodegenerative diseases like Parkinson's disease. These models aim to replicate the progressive loss of dopaminergic neurons observed in human patients.

Commonly used neurotoxin-based models include the administration of 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to rodents. These toxins selectively destroy dopaminergic neurons, leading to motor deficits that can be quantified through various behavioral tests. While no specific studies on this compound in these models have been identified, the evaluation of its potential to prevent neuronal loss and improve motor function would be a key step in assessing its neuroprotective capabilities.

Efficacy in Preclinical Cancer Models

The morpholine ring is a common feature in many anticancer agents, including the approved drug gefitinib. The efficacy of novel morpholine-containing compounds is typically evaluated in a variety of preclinical cancer models.

A series of m-(4-morpholinoquinazolin-2-yl)benzamides were synthesized and evaluated for their antitumor activities. nih.gov One of the compounds, T10, was shown to inhibit tumor growth in a mice S180 homograft model. nih.gov This demonstrates the potential of the morpholine scaffold in the development of new cancer therapeutics. In vivo studies in xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method to assess the antitumor efficacy of new compounds.

Table 2: Preclinical Models for Cancer

ModelDescriptionPurpose
Xenograft ModelsHuman tumor cells implanted in immunocompromised miceEvaluate efficacy against human cancers
Syngeneic ModelsMurine tumor cells implanted in immunocompetent miceStudy tumor-immune system interactions
Genetically Engineered Mouse Models (GEMMs)Mice engineered to develop spontaneous tumorsModel human cancer development and progression

Comparative Efficacy with Reference Compounds in Preclinical Settings

In preclinical studies, the efficacy of a new investigational compound is often compared to that of a standard-of-care or reference compound. This provides a benchmark for its potential therapeutic value.

In the study of the antimalarial morpholine amide derivative SAM13-2HCl, its in vivo efficacy was directly compared to the template compound SKM13-2HCl in P. berghei-infected mice. nih.gov The results indicated that while SAM13-2HCl had superior in vitro activity, it was less effective in vivo than the reference compound. nih.gov Such comparative studies are critical for decision-making in the drug development process.

Mechanistic Elucidation at Molecular and Cellular Levels

Identification of Primary Molecular Targets and Off-Targets

There is no information available in the public domain that identifies the primary molecular targets or any potential off-targets of 2-(Morpholin-4-yl)ethanimidamide hydrochloride. Target identification is a critical first step in understanding the mechanism of action of any compound, and this information is currently not available for this specific chemical entity.

Detailed Analysis of Binding Modes and Interactions

Without knowledge of the molecular targets, it is impossible to analyze the binding modes and protein-ligand interactions of this compound. Such an analysis would require experimental data from techniques like X-ray crystallography, NMR spectroscopy, or computational modeling, none of which appear to have been performed or published for this compound.

Downstream Signaling Pathway Interrogation

The interrogation of downstream signaling pathways is contingent on the identification of a primary molecular target. As the target is unknown, the subsequent effects on intracellular signaling cascades have not been investigated or reported.

Gene Expression and Proteomic Analysis in Response to Compound Treatment

No studies detailing the gene expression or proteomic changes in cells following treatment with this compound have been published. Such analyses are crucial for understanding the broader cellular response to a compound and for identifying potential biomarkers of its activity.

Morphological and Ultrastructural Cellular Changes

Information regarding any morphological or ultrastructural alterations in cells exposed to this compound is not available in the scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Functional Group Contributions to Activity

There is a lack of publicly available research that systematically explores the contributions of the morpholine (B109124) ring, the ethanimidamide group, and the hydrochloride salt of this specific compound to its biological activity. SAR studies on other morpholine derivatives often reveal that the morpholine ring can influence potency and metabolic stability. e3s-conferences.orge3s-conferences.org For instance, in some series of compounds, the oxygen atom of the morpholine can act as a hydrogen bond acceptor, interacting with target proteins. researchgate.net However, without specific studies on 2-(Morpholin-4-yl)ethanimidamide hydrochloride, any discussion on the role of its functional groups would be speculative.

Impact of Stereochemistry on Biological Activity

No information was found regarding the stereochemistry of this compound or its influence on biological activity. The compound does not possess a chiral center, making this aspect of analysis not applicable unless derivatives with stereocenters are considered, for which no data is available.

Quantitative Structure-Activity Relationships (QSAR) Modeling

A search for QSAR models specifically developed for this compound or its close analogs did not yield any results. QSAR studies are computational models that correlate the chemical structure of compounds with their biological activity, but it appears no such models have been published for this particular molecule.

Ligand Efficiency and Lipophilic Efficiency Analysis

There is no available data on the ligand efficiency (LE) or lipophilic efficiency (LipE) of this compound. These metrics are crucial in modern drug discovery for optimizing the quality of lead compounds, but their calculation requires experimental potency and lipophilicity data, which are not publicly documented for this compound.

Fragment-Based Drug Design Contributions (if applicable)

No literature could be found that mentions the use of this compound or its fragments in fragment-based drug design (FBDD) campaigns.

Preclinical Pharmacokinetics, Distribution, Metabolism, and Excretion Adme Analysis

In Vitro Metabolic Stability and Metabolite Identification (e.g., Microsomal Stability)

No studies detailing the in vitro metabolic stability of 2-(Morpholin-4-yl)ethanimidamide hydrochloride in liver microsomes or other in vitro systems were found. Consequently, information on its metabolic half-life, intrinsic clearance, and the identity of its potential metabolites is not available.

In Vivo Pharmacokinetic Profiling in Animal Models (e.g., Plasma Concentration-Time Profiles)

There is no publicly available data on the in vivo pharmacokinetic properties of this compound in any animal models. This includes the absence of plasma concentration-time profiles following administration, which are essential for determining key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½).

Tissue Distribution and Bioavailability Assessments

Information regarding the distribution of this compound into various tissues and organs is not available. Furthermore, without intravenous and oral administration data, the absolute bioavailability of the compound cannot be determined.

Excretion Pathways and Mass Balance Studies

There are no published studies that have investigated the routes of excretion (e.g., renal, fecal) for this compound or its metabolites. Mass balance studies, which account for the total administered dose, have also not been reported.

Transporter Interaction Studies (e.g., P-glycoprotein)

No research has been published on the potential interaction of this compound with drug transporters such as P-glycoprotein (P-gp) or other uptake and efflux transporters. Such studies are crucial for understanding the potential for drug-drug interactions and the compound's distribution to specific tissues.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the molecular structure of a compound in solution. For 2-(Morpholin-4-yl)ethanimidamide hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for complete structural assignment.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

¹H NMR: A proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling). Key expected signals would include those for the morpholine (B109124) ring protons, the ethyl linker protons, and the protons of the ethanimidamide group. The hydrochloride salt form would likely influence the chemical shifts of protons near the nitrogen atoms.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would further differentiate between CH, CH₂, and CH₃ groups. Expected signals would correspond to the carbons of the morpholine ring, the ethyl bridge, and the ethanimidamide functional group.

2D NMR: To definitively assign each signal, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton connectivity through the ethyl linker and within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is vital for identifying quaternary carbons (those with no attached protons) and for confirming the connectivity between different parts of the molecule, such as linking the ethyl chain to the morpholine nitrogen and to the ethanimidamide group.

Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is a hypothetical representation of expected chemical shift regions and is not based on experimental data.)

Atom Number Group Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm)
1 -CH₂- (ethyl) 2.8 - 3.2 40 - 45
2 -C(NH)NH₂ 7.5 - 8.5 (NH) 160 - 165
3, 5 N-CH₂- (morpholine) 2.6 - 3.0 50 - 55

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the parent ion of 2-(Morpholin-4-yl)ethanimidamide. nih.gov This accurate mass measurement allows for the calculation of a unique elemental formula, providing strong evidence for the compound's identity and distinguishing it from isobaric compounds. This is a critical step in confirming the successful synthesis of the target molecule.

LC-MS/MS for Metabolite Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a key technique for studying how a compound is metabolized in biological systems. nih.gov An LC system separates the parent compound from its metabolites in a complex biological matrix (like plasma or urine), and the tandem mass spectrometer provides structural information. nih.govresearchgate.net By comparing the fragmentation patterns of potential metabolites to the parent compound, researchers can identify metabolic transformations such as hydroxylation, oxidation, or conjugation. nih.gov This technique is crucial for understanding the pharmacokinetic and pharmacodynamic profile of a compound. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of information. nih.gov It would confirm the molecular connectivity and reveal the compound's conformation in the solid state, including the geometry of the morpholine ring (typically a chair conformation). Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding involving the hydrochloride counter-ion and the amidine group, which dictate the crystal packing. researchgate.netresearchgate.net

Hypothetical Crystallographic Data Table (Note: This table presents typical parameters that would be determined and is not based on experimental data.)

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
β (°) 98.5

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. For this compound, key expected absorption bands would include N-H stretching vibrations for the amine and amidinium groups, C-N stretching, C=N stretching of the iminium part of the amidinium ion, and C-O-C stretching of the morpholine ether linkage. nih.gov The presence of a broad band in the 2500-3000 cm⁻¹ region would be indicative of the amine hydrochloride salt.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. The utility for this specific compound would depend on the presence of chromophores. The ethanimidamide group may show some absorption in the UV region, but the compound lacks extensive conjugation, so strong absorptions in the visible region would not be expected. This technique is often used to determine the concentration of a compound in solution, provided a suitable chromophore exists.

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, GC)

The purity and concentration of "this compound" in research and pharmaceutical applications are critical parameters that necessitate precise and reliable analytical methods for their determination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and widely used techniques for the qualitative and quantitative analysis of chemical compounds. While specific validated methods for "this compound" are not extensively detailed in publicly available literature, the principles of these techniques can be applied to develop robust analytical procedures for its assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it theoretically well-suited for "this compound". A reversed-phase HPLC (RP-HPLC) method would likely be the approach of choice, utilizing a non-polar stationary phase and a polar mobile phase.

Method Development Considerations:

Column: A C18 or C8 column would be a common starting point, providing a hydrophobic stationary phase for the separation of polar analytes.

Mobile Phase: The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the buffer would be a critical parameter to control the ionization state of the analyte and achieve optimal retention and peak shape.

Detection: A UV detector would be a suitable choice for detection, as the molecule is expected to have a chromophore. The selection of the detection wavelength would be optimized to achieve maximum sensitivity.

Quantification: Quantification would be achieved by creating a calibration curve using standards of known concentration and integrating the peak area of the analyte.

A hypothetical HPLC method for the analysis of "this compound" is outlined in the table below. It is important to note that this method would require rigorous validation to ensure its accuracy, precision, linearity, and robustness as per regulatory guidelines.

Table 1: Hypothetical HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 10 µL
Retention Time Analyte-specific, to be determined experimentally

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a non-volatile salt like "this compound", direct analysis by GC is generally not feasible. However, derivatization could be employed to convert the analyte into a more volatile and thermally stable derivative suitable for GC analysis.

Derivatization Approach:

A common derivatization strategy for compounds containing amine functional groups is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the analyte.

Method Development Considerations:

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a potent silylating agent that could be effective.

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-17ms, would likely be suitable for separating the derivatized analyte.

Injector and Detector Temperatures: The injector and detector temperatures would need to be optimized to ensure efficient volatilization of the derivative without causing thermal degradation.

Detection: A Flame Ionization Detector (FID) would provide good sensitivity for the carbon-containing analyte. For more definitive identification, a Mass Spectrometer (MS) detector could be used (GC-MS).

The table below outlines a hypothetical GC method following derivatization. This method would also require thorough validation.

Table 2: Hypothetical GC Method Parameters for the Analysis of Derivatized this compound

ParameterCondition
Derivatization Reaction with BSTFA + 1% TMCS at 70 °C for 30 minutes
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Injector Temperature 250 °C
Detector FID or MS
Detector Temperature 300 °C (FID) or MS transfer line at 280 °C
Injection Volume 1 µL (splitless)

The successful implementation of these chromatographic methods would enable the accurate assessment of purity and the precise quantification of "this compound," which are essential for its application in a research context.

Computational Chemistry and Molecular Modeling Applications

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

There is no specific data from quantum mechanical calculations publicly available for 2-(Morpholin-4-yl)ethanimidamide hydrochloride.

Quantum mechanical (QM) calculations are powerful theoretical methods used to investigate the electronic structure of molecules. For a compound like this compound, QM methods such as Density Functional Theory (DFT) could be employed to determine a variety of electronic properties. These would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. Such calculations would provide insights into the molecule's reactivity, stability, and the nature of its chemical bonds. For instance, the analysis of frontier molecular orbitals (HOMO-LUMO) is crucial for understanding its chemical reactivity and kinetic stability.

Molecular Docking and Ligand-Protein Interaction Predictions

No specific molecular docking studies featuring this compound have been identified in the reviewed literature.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like the compound ) into the binding site of a target protein. While general docking studies have been performed on various morpholine (B109124) derivatives against different biological targets, there are no published results detailing the specific interactions of this compound with any protein. rjlbpcs.comnih.govnih.govscispace.com Such a study would typically predict the binding affinity (docking score) and visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

There are no publicly available molecular dynamics simulation studies specifically for this compound.

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. nih.gov An MD simulation of this compound could provide detailed information on its conformational flexibility in different environments (e.g., in aqueous solution). For the morpholine ring itself, studies on similar compounds have investigated its chair and boat conformations. researchgate.net If docked to a protein, MD simulations could be used to assess the stability of the predicted binding pose over time, revealing the dynamic nature of the ligand-protein interactions and providing a more accurate estimation of binding free energies.

Homology Modeling and De Novo Design (if applicable)

There is no information available regarding the use of this compound in homology modeling or de novo design studies.

Homology modeling is a technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and its similarity to a known protein structure. nih.gov This method is applied when the target protein for a ligand has not been experimentally determined. De novo design, on the other hand, involves the design of novel molecules with desired properties. While morpholine is a common scaffold in drug design, there are no specific reports of this compound being used as a starting point or a resultant molecule in such design strategies. researchgate.net

Virtual Screening and Library Design

No specific instances of this compound being included in or resulting from virtual screening or library design campaigns have been found.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov Libraries of compounds for screening are often designed to have diverse chemical structures. While libraries containing the morpholine scaffold have been designed and utilized, the specific compound this compound is not highlighted in any published screening library. nih.gov

Emerging Research Directions and Future Prospects for 2 Morpholin 4 Yl Ethanimidamide Hydrochloride

Exploration of Novel Biological Targets and Therapeutic Areas

The structural motifs present in 2-(Morpholin-4-yl)ethanimidamide hydrochloride, namely the morpholine (B109124) and ethanimidamide moieties, are found in a variety of biologically active molecules. This suggests that the compound could be a promising candidate for investigation across several therapeutic areas. The morpholine ring is a common feature in numerous approved drugs and is known to contribute to favorable physicochemical and pharmacokinetic properties. nih.govresearchgate.net Derivatives of morpholine have been explored for a wide range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) applications. acs.orge3s-conferences.orgnih.gov

The ethanimidamide group, a type of amidine, is also a significant pharmacophore. rsc.org Given the established roles of these structural components, future research could focus on screening this compound against a panel of novel biological targets.

Potential Therapeutic Areas and Biological Targets:

Therapeutic AreaPotential Biological Target(s)Rationale based on Structural Analogs
Oncology Protein Kinases, mTOR, Carbonic AnhydraseMorpholine derivatives have shown inhibitory activity against various kinases and other cancer-related enzymes. cancer.govresearchgate.netnih.gov
Infectious Diseases Bacterial and Fungal EnzymesThe morpholine nucleus is present in several antimicrobial agents. rdd.edu.iqresearchgate.net
Neurological Disorders Sigma Receptors, Muscarinic ReceptorsThe morpholine moiety is a key component in many CNS-active compounds, influencing receptor affinity and pharmacokinetic properties. acs.orgnih.gov

Future research should involve comprehensive screening of this compound against diverse target classes to uncover its full therapeutic potential.

Development of Advanced Delivery Systems (e.g., Nanoparticle Encapsulation for Research)

The successful translation of a promising compound from the laboratory to preclinical studies often hinges on its formulation and delivery. Advanced drug delivery systems, such as nanoparticle encapsulation, offer a promising avenue to enhance the research potential of this compound. mdpi.com Nanocarriers can improve the solubility, stability, and bioavailability of small molecules. mdpi.comnih.gov For a research compound like this compound, nanoparticle-based delivery systems could be instrumental in overcoming potential pharmacokinetic hurdles and enabling more effective in vitro and in vivo studies. nih.gov

The encapsulation of this compound into nanoparticles could offer several advantages in a research setting, including targeted delivery to specific cells or tissues and controlled release profiles. researchgate.net This would be particularly beneficial for investigating its efficacy in complex biological systems.

Hypothetical Nanoparticle Formulations for Research:

Nanoparticle TypePotential Advantages for Research
Liposomes Biocompatibility, ability to encapsulate both hydrophilic and hydrophobic compounds.
Polymeric Nanoparticles Controlled release, surface functionalization for targeted delivery. mdpi.com
Inorganic Nanoparticles (e.g., gold, silica) Unique optical and physical properties for imaging and theranostics. mdpi.comnih.gov

The development of such advanced delivery systems would be a critical step in elucidating the full biological activity and therapeutic promise of this compound.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new therapeutic agents. mdpi.comresearchgate.net These computational tools can be leveraged to explore the potential of this compound in several ways.

AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the potential targets and pharmacological properties of novel compounds. nih.gov This could help in prioritizing the experimental screening of this compound against the most probable biological targets. Furthermore, generative AI models can be used to design and suggest modifications to the core structure of the compound to enhance its potency, selectivity, and pharmacokinetic profile. nih.govspringernature.com

Applications of AI/ML in the Research of this compound:

AI/ML ApplicationPotential Outcome
Target Prediction Identification of high-probability biological targets for in vitro validation.
Pharmacokinetic Profile Prediction Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties to guide compound optimization. nih.gov
De Novo Design of Analogs Generation of novel, synthetically accessible analogs with improved therapeutic characteristics.
Structure-Activity Relationship (SAR) Analysis Elucidation of the key structural features responsible for biological activity.

The integration of AI and ML into the research pipeline for this compound could significantly streamline its development and increase the probability of identifying a lead candidate.

Application in Chemical Biology Tools and Probes

Chemical biology relies on the use of small molecules to probe and understand complex biological processes. The unique chemical structure of this compound makes it a potential candidate for development into a chemical probe. With appropriate modifications, such as the incorporation of a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety), this compound could be used to visualize and track its interactions with biological targets within living cells.

The development of such probes would be invaluable for target validation and for elucidating the mechanism of action of this chemical scaffold. The morpholine and ethanimidamide groups can be synthetically modified to introduce the necessary functionalities for a chemical probe without significantly altering the core binding properties of the molecule. researchgate.net

Overcoming Research Challenges and Limitations in Preclinical Development

The path of a compound from initial discovery to a preclinical candidate is fraught with challenges. For a novel entity like this compound, several potential hurdles will need to be addressed during its preclinical development.

One of the primary challenges for many small molecules is achieving a desirable pharmacokinetic profile. Issues such as poor solubility, rapid metabolism, and low bioavailability can hinder in vivo efficacy. nih.govnih.gov The morpholine moiety is often incorporated to improve these properties, but comprehensive in vitro and in vivo studies will be necessary to characterize the ADME profile of this specific compound. nih.govresearchgate.net

Another significant challenge is ensuring target selectivity and minimizing off-target effects. Cross-reactivity with other proteins can lead to unwanted side effects. Extensive preclinical safety and toxicology studies will be essential to evaluate the therapeutic window of this compound.

Potential Preclinical Development Challenges and Mitigation Strategies:

ChallengePotential Mitigation Strategy
Poor Aqueous Solubility Salt formation, formulation with solubility-enhancing excipients, or nanoparticle encapsulation.
Rapid Metabolism Structural modifications to block metabolic "hotspots," guided by metabolic stability assays.
P-glycoprotein (P-gp) Efflux Chemical modifications to reduce substrate affinity for P-gp, particularly relevant for CNS-targeted applications. nih.govnih.gov
Off-Target Activity Comprehensive selectivity profiling against a broad panel of receptors and enzymes.

Addressing these challenges through a combination of medicinal chemistry, formulation science, and rigorous preclinical testing will be crucial for the successful advancement of this compound as a potential therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Morpholin-4-yl)ethanimidamide hydrochloride
Reactant of Route 2
2-(Morpholin-4-yl)ethanimidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.